2,3,5,6-Tetramethylbenzene-1,4-diethylamine

Description

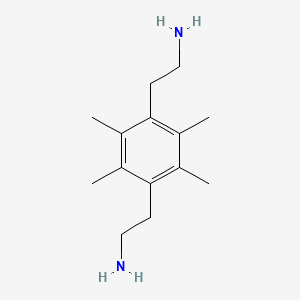

2,3,5,6-Tetramethylbenzene-1,4-diethylamine (CAS: 4251-23-4) is a symmetrical aromatic diamine derivative with the molecular formula C₁₄H₂₄N₂ and a molecular weight of 220.35 g/mol. Its structure consists of a central benzene ring substituted with four methyl groups at the 2,3,5,6-positions and two ethylamine groups at the 1,4-positions (Fig. 1). The compound is characterized by its bifunctional reactivity due to the presence of primary amine groups, making it a versatile intermediate in organic synthesis and coordination chemistry .

Properties

CAS No. |

4251-23-4 |

|---|---|

Molecular Formula |

C14H24N2 |

Molecular Weight |

220.35 g/mol |

IUPAC Name |

2-[4-(2-aminoethyl)-2,3,5,6-tetramethylphenyl]ethanamine |

InChI |

InChI=1S/C14H24N2/c1-9-10(2)14(6-8-16)12(4)11(3)13(9)5-7-15/h5-8,15-16H2,1-4H3 |

InChI Key |

QIQFBRQQQBFQBX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C(=C1CCN)C)C)CCN)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5,6-Tetramethylbenzene-1,4-diethylamine typically involves the alkylation of a tetramethylbenzene derivative with ethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common reagents used in this synthesis include tetramethylbenzene and ethylamine, with catalysts such as aluminum chloride or other Lewis acids to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of 2,3,5,6-Tetramethylbenzene-1,4-diethylamine may involve large-scale alkylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

2,3,5,6-Tetramethylbenzene-1,4-diethylamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding amine oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert it into different amine forms or reduce any oxidized impurities.

Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Various halogenating agents or nucleophiles can be employed depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

2,3,5,6-Tetramethylbenzene-1,4-diethylamine has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound’s derivatives may be explored for their biological activity and potential therapeutic applications.

Medicine: Research into its pharmacological properties could lead to the development of new drugs or treatments.

Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2,3,5,6-Tetramethylbenzene-1,4-diethylamine exerts its effects involves interactions with molecular targets such as enzymes or receptors The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes

Comparison with Similar Compounds

Key Properties :

- Solubility : Polar aprotic solvents (e.g., DMF, DMSO) due to amine functionality .

- Reactivity : Participates in condensation reactions (e.g., with aldehydes to form imines) and metal coordination via lone electron pairs on nitrogen .

- Applications : Used in synthesizing specialty chemicals, including ligands for catalysis and intermediates for pharmaceuticals or agrochemicals .

Comparison with Similar Compounds

The following compounds share structural or functional similarities with 2,3,5,6-Tetramethylbenzene-1,4-diethylamine:

2,3,5,6-Tetramethylbenzene-1,4-diamine (TMBA)

Molecular Formula : C₁₀H₁₆N₂

Key Differences :

- Structure : Lacks ethylamine groups; instead, it has primary amine (-NH₂) groups at the 1,4-positions.

- Applications :

- Thermodynamics : Imine formation from TMBA is endothermic (ΔH > 0), requiring catalysts like heat or acids .

| Property | 2,3,5,6-Tetramethylbenzene-1,4-diethylamine | TMBA |

|---|---|---|

| Molecular Weight | 220.35 g/mol | 164.25 g/mol |

| Functional Groups | -NHCH₂CH₃ | -NH₂ |

| Coordination Behavior | Weaker nucleophilicity due to ethyl groups | Stronger nucleophilicity |

| Synthetic Use | Specialty chemical intermediates | Ligand synthesis |

2,3,5,6-Tetramethylbenzene-1,4-dicarboxylate (Bdc-Me4)

Molecular Formula : C₁₂H₁₂O₄²⁻ (as dicarboxylate anion)

Key Differences :

- Structure : Carboxylic acid (-COOH) groups replace ethylamines, enabling anionic coordination.

- Applications :

| Property | 2,3,5,6-Tetramethylbenzene-1,4-diethylamine | Bdc-Me4 |

|---|---|---|

| Charge | Neutral | Anionic (-2) |

| Metal Coordination | Neutral N-donor ligand | Bridging O-donor ligand |

| Structural Role | Discrete monomers or ligands | MOF/polymer backbone |

Dizwitterionic Ligands Derived from Tetramethylbenzene

Example : 1,1′-[(2,3,5,6-Tetramethylbenzene-1,4-diyl)bis(methylene)]bis(pyridin-1-ium-4-carboxylate) (pL)

Key Differences :

- Structure : Combines tetramethylbenzene with pyridinium-carboxylate zwitterions.

- Applications: Forms uranyl (UO₂²⁺) coordination polymers under solvo-hydrothermal conditions. Exhibits versatile bonding modes due to zwitterionic and anionic donor sites.

| Property | 2,3,5,6-Tetramethylbenzene-1,4-diethylamine | pL Ligand |

|---|---|---|

| Charge | Neutral | Dizwitterionic (+/-) |

| Metal Interaction | Monodentate or bridging via N | Multidentate (N and O) |

| Application Scope | Organic synthesis | Actinide coordination |

Research Findings and Data Tables

Table 1. Comparative Reactivity in Condensation Reactions

| Compound | Reaction Partner | Product | Thermodynamics |

|---|---|---|---|

| TMBA | Thiophene-2-carbaldehyde | TBTM imine ligand | Endothermic (ΔH > 0) |

| 2,3,5,6-Tetramethylbenzene-1,4-diethylamine | Aldehydes/Ketones | Schiff bases | Not reported |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.